tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1333676-96-2
VCID: VC2553593
InChI: InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
SMILES: CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

CAS No.: 1333676-96-2

Cat. No.: VC2553593

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate - 1333676-96-2

Specification

CAS No. 1333676-96-2
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Standard InChI InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Standard InChI Key XHBPJMUXDVUTRW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Canonical SMILES CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2

Introduction

Chemical Identity and Basic Properties

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a synthetic organic compound with well-defined chemical identifiers. As a carbamate derivative, it contains a characteristic carbamate functional group along with several important substituents that define its chemical behavior.

Identification Parameters

The compound is precisely identified through multiple chemical registry systems and descriptors as outlined in Table 1.

Table 1: Chemical Identifiers of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

ParameterValue
CAS Registry Number1333676-96-2
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight276.37 g/mol
IUPAC Nametert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Standard InChIInChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Standard InChIKeyXHBPJMUXDVUTRW-UHFFFAOYSA-N
PubChem Compound ID53626272

The compound is also sometimes referred to as "tert-butyl 4-(cyclopropylamino)-3-methylbenzylcarbamate" in some chemical databases, though the IUPAC nomenclature guidelines favor the more precise name listed above .

Structural Features

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate possesses a distinctive chemical structure characterized by several key components:

  • A phenyl ring core structure

  • A methyl group at the 3-position of the phenyl ring

  • A cyclopropylamino group at the 4-position of the phenyl ring

  • A carbamate functional group (–NH–CO–O–) linked to a tert-butyl moiety

  • A methylene bridge (–CH₂–) connecting the phenyl ring to the carbamate group

This architectural arrangement contributes to the compound's chemical reactivity profile and potential biological interactions. The presence of both amine and carbamate functionalities makes this molecule particularly interesting for medicinal chemistry applications .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate are important determinants of its behavior in various chemical environments and its potential applications in research.

Chemical Reactivity

As a carbamate derivative, this compound displays reactivity patterns typical of this functional group:

  • The carbamate group (–NHCO₂C(CH₃)₃) serves as a protected amine functionality

  • Under acidic conditions, the tert-butyl group can be cleaved, revealing the free amine

  • The cyclopropylamino group presents an additional reactive site for potential chemical modifications

  • The methyl substituent on the phenyl ring influences the electronic distribution, potentially affecting reaction rates and selectivity

These chemical characteristics make it a versatile building block for organic synthesis and pharmaceutical research.

Oxidizing AgentSolventTemperatureDurationYield
Manganese(IV) oxideDichloromethane20°C3h100%
Manganese(IV) oxideDichloromethane20°C3.5h97%
Manganese(IV) oxideChloroform20°COvernight87%
Dess-Martin periodinaneDichloromethane-78°C to 20°C3h100%
Pyridinium chlorochromateDichloromethane25°C1h70%

These methodologies for related compounds suggest viable approaches for the synthesis of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate through appropriate modifications .

Research Applications and Significance

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate has potential significance in several research domains due to its unique structural features.

Pharmaceutical Research

The compound's structural elements suggest potential applications in pharmaceutical research:

  • The carbamate group serves as a protected amine, which is commonly employed in drug synthesis

  • The cyclopropylamino group is found in various bioactive compounds and can contribute to enhanced metabolic stability

  • The methylphenyl moiety represents a common pharmacophore in medicinal chemistry

These features make the compound potentially valuable as an intermediate or building block in the synthesis of more complex pharmaceutical agents .

Structure-Activity Relationship Studies

The compound's distinct structural features—particularly the combination of cyclopropylamino and methyl substituents on the phenyl ring—make it suitable for structure-activity relationship (SAR) studies. Researchers may employ this compound to investigate how specific structural modifications affect biological activity in various target systems.

Analytical Methods and Characterization

Several analytical techniques are suitable for the characterization and quality control of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation:

  • ¹H NMR can verify the presence and environment of protons, including those of the cyclopropyl group, methyl substituent, and carbamate functionality

  • ¹³C NMR provides information about the carbon framework and functional groups

  • Two-dimensional NMR techniques can elucidate connectivity patterns

Mass spectrometry is valuable for confirming molecular weight and fragmentation patterns, with an expected molecular ion peak at m/z 276.37 corresponding to the compound's molecular weight .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for purity determination and quantitative analysis of this compound, allowing for separation from structural analogs or synthesis impurities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator